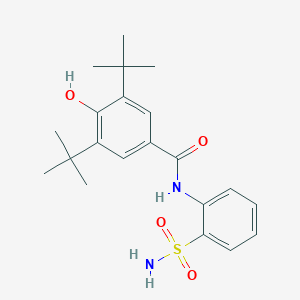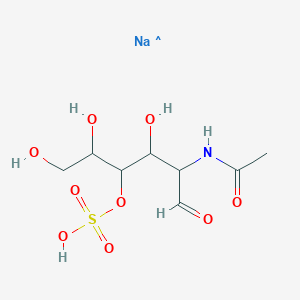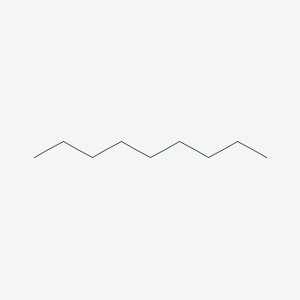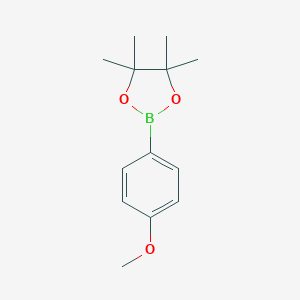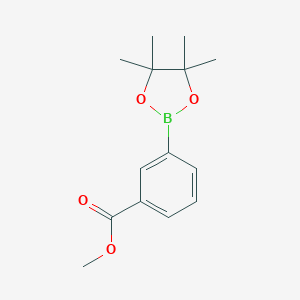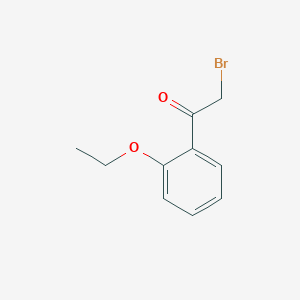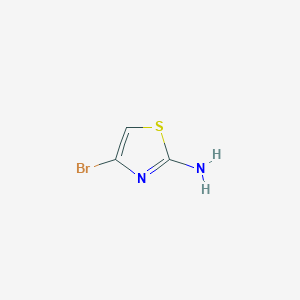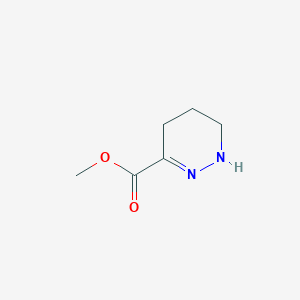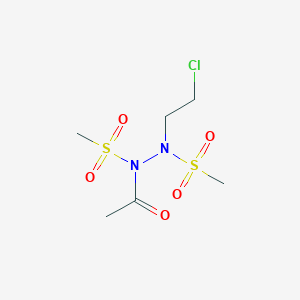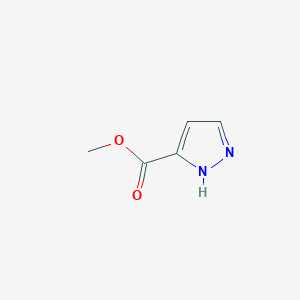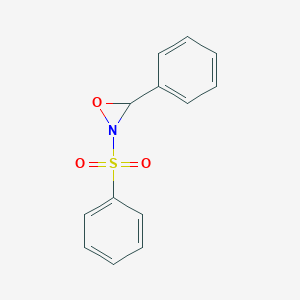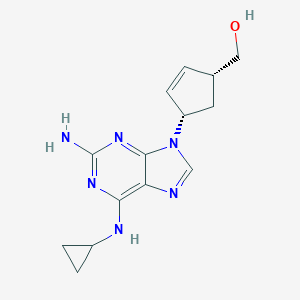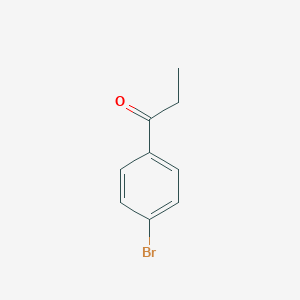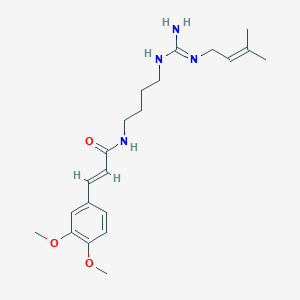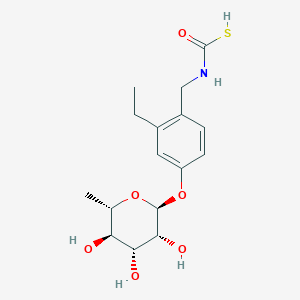
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate, also known as EMCT, is a carbamate derivative that has been extensively studied in the field of cancer research. It is a potent antitumor agent that has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood. However, it has been suggested that O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate exerts its antitumor activity by inhibiting tubulin polymerization, which is essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
生化和生理效应
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of microtubules, which are essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In addition, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
实验室实验的优点和局限性
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has several advantages for lab experiments. It is a potent antitumor agent that has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in lab experiments. It is a highly toxic compound that requires careful handling. In addition, the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. One direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate could lead to the development of more effective antitumor agents. Another direction is to study the pharmacokinetics and pharmacodynamics of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. This could help to optimize dosing regimens and improve the efficacy of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. Finally, the use of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in combination with other antitumor agents could be explored to determine if it has synergistic effects.
合成方法
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can be synthesized using a multi-step process starting from 4-bromobenzyl alcohol. The first step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and triethylamine. The resulting compound is then reacted with 6-deoxy-alpha-L-mannopyranosyl chloride to obtain the protected mannose derivative. The benzyl group is then removed using hydrogenation to obtain the free mannose derivative. The final step involves the reaction of the free mannose derivative with ethyl isocyanate and carbon disulfide to obtain O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate.
科学研究应用
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been extensively studied for its antitumor activity in various cancer cell lines. It has shown potent cytotoxicity against human colon, breast, lung, prostate, and ovarian cancer cells. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to inhibit the growth of tumors in animal models. In addition to its antitumor activity, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been studied for its antimicrobial and antifungal activity.
属性
CAS 编号 |
147821-49-6 |
|---|---|
产品名称 |
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate |
分子式 |
C16H23NO6S |
分子量 |
357.4 g/mol |
IUPAC 名称 |
[2-ethyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methylcarbamothioic S-acid |
InChI |
InChI=1S/C16H23NO6S/c1-3-9-6-11(5-4-10(9)7-17-16(21)24)23-15-14(20)13(19)12(18)8(2)22-15/h4-6,8,12-15,18-20H,3,7H2,1-2H3,(H2,17,21,24)/t8-,12-,13+,14+,15-/m0/s1 |
InChI 键 |
JOSHUAQJVMGTGS-NBUQLFNLSA-N |
手性 SMILES |
CCC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)CNC(=O)S |
SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
规范 SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
外观 |
Oil |
其他 CAS 编号 |
147821-49-6 |
同义词 |
[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



